4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of the quinoline core with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinoline positions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: DDQ, in an organic solvent such as dichloromethane, under mild heating.
Reduction: Sodium borohydride in methanol or ethanol, at room temperature.
Substitution: Alkyl halides or amines in the presence of a base like potassium carbonate, under reflux conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of self-assembled monolayers (SAMs) for electronic applications.
Biological Research: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication process, which is crucial for its anticancer activity. Additionally, it can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
2,4-Dihydroxyquinoline: Another quinoline derivative with distinct chemical properties and applications.
Quinoline N-oxides: Oxidized derivatives of quinoline with unique reactivity and applications.
Uniqueness
4-((3,4-Dimethoxybenzyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable self-assembled monolayers and its potential as a multifunctional therapeutic agent set it apart from other quinoline derivatives.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylamino]-7-methoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3.ClH/c1-24-15-5-6-16-17(9-15)22-12-14(10-21)20(16)23-11-13-4-7-18(25-2)19(8-13)26-3;/h4-9,12H,11H2,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLPLNBDRYZQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)NCC3=CC(=C(C=C3)OC)OC)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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